molecular formula C11H8OS B1353027 4-Phenylthiophene-2-carbaldehyde CAS No. 26170-87-6

4-Phenylthiophene-2-carbaldehyde

Cat. No.: B1353027
CAS No.: 26170-87-6
M. Wt: 188.25 g/mol
InChI Key: TXIFKGWOQSVIMZ-UHFFFAOYSA-N
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Description

4-Phenylthiophene-2-carbaldehyde is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The compound this compound is characterized by the presence of a phenyl group attached to the fourth position of the thiophene ring and an aldehyde group at the second position.

Biochemical Analysis

Biochemical Properties

4-Phenylthiophene-2-carbaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. It interacts with various enzymes and proteins, forming covalent bonds with amino groups in proteins and nucleic acids. This interaction can lead to the formation of Schiff bases, which are crucial intermediates in many biochemical processes . The compound’s reactivity is primarily attributed to the carbonyl group in the aldehyde and the sulfur atom in the thiophene ring .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in protein function, impacting cell signaling pathways such as the MAPK pathway . Additionally, this compound can modulate gene expression by forming adducts with DNA, potentially leading to changes in transcriptional activity .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The aldehyde group reacts with nucleophilic sites on proteins and nucleic acids, leading to the formation of Schiff bases . This interaction can result in enzyme inhibition or activation, depending on the specific biomolecule involved. The compound’s ability to form covalent adducts with DNA can also lead to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions but can undergo degradation when exposed to light or heat . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular and physiological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases, leading to the formation of carboxylic acids . The compound’s interaction with metabolic enzymes can affect metabolic flux and alter metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to diffuse across cell membranes, leading to its accumulation in specific cellular compartments .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles . The compound’s interaction with nuclear proteins can lead to changes in gene expression and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylthiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of 1,4-dithiane-2,5-diol with phenyl-substituted ynals. This method typically requires the use of a catalyst and specific reaction conditions to ensure high yields .

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions under controlled conditions. The use of advanced catalysts and optimized reaction parameters is crucial to achieve high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Phenylthiophene-2-carbaldehyde has been extensively studied for its applications in several fields:

    Organic Synthesis: It serves as a precursor for the synthesis of various complex organic molecules.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes.

    Medicinal Chemistry:

Comparison with Similar Compounds

Uniqueness: 4-Phenylthiophene-2-carbaldehyde is unique due to the presence of both a phenyl group and an aldehyde group, which confer distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Properties

IUPAC Name

4-phenylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8OS/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIFKGWOQSVIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407488
Record name 4-phenylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26170-87-6
Record name 4-Phenyl-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26170-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-phenylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylthiophene-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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